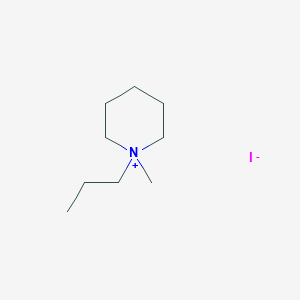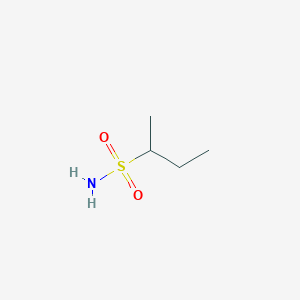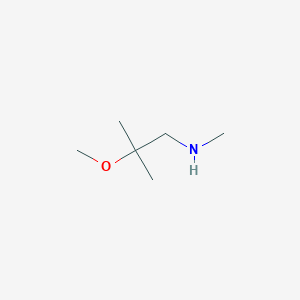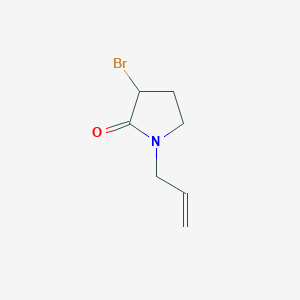
1-Methyl-1-propylpiperidinium iodide
Descripción general
Descripción
1-Methyl-1-propylpiperidinium iodide is a chemical compound with the molecular formula C9H20IN . Its average mass is 269.166 Da and its monoisotopic mass is 269.064026 Da . It is also known by other names such as Piperidinium, 1-methyl-1-propyl-, iodide .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-propylpiperidinium iodide consists of a piperidinium ring, which is a six-membered ring with one nitrogen atom, and it has a methyl and a propyl group attached to one of the carbon atoms in the ring . The iodide ion is associated with the piperidinium ring through an ionic bond .Aplicaciones Científicas De Investigación
Electrochemical Studies
A study conducted by Jovanovski et al. (2007) explored the electrochemical behaviors of 1-methyl-3-propylimidazolium iodide ionic liquid electrolyte with and without added iodine. The research revealed notable differences in the electrochemical formation of polyiodide ions, which are crucial for understanding the Grotthus mechanism associated with increasing conductivity due to polyiodide formation. This has significant implications for electrochemical applications and the development of efficient ionic liquid electrolytes (Jovanovski et al., 2007).
Spectroelectrochemical Insights
Further in-situ Raman spectroelectrochemical measurements confirmed the presence of polyiodide species, enhancing our understanding of ionic liquids' behavior under various electrochemical conditions. Such studies are pivotal for advancing the use of ionic liquids in energy storage and conversion technologies (Jovanovski et al., 2007).
Solar Cell Applications
1-Methyl-1-propylpiperidinium iodide has also found applications in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs). Wang et al. (2002) utilized an ionic liquid polymer gel containing 1-methyl-3-propylimidazolium iodide in DSSCs, achieving an overall conversion efficiency of 5.3% under AM 1.5 illumination. This demonstrates the potential of such ionic liquids in enhancing the efficiency and performance of solar cells (Wang et al., 2002).
Ionic Conductivity and Phase Behavior
Studies on the phase behavior of 1-methyl-3-propylimidazolium iodide have provided insights into the thermodynamic properties and conductivity mechanisms of ionic liquids. Thorsmølle et al. (2012) explored the temperature-dependent ordering phenomena of polyiodide systems in a redox-active ionic liquid, revealing the formation of polyiodides and their impact on the liquid's thermodynamic properties. This knowledge is crucial for the development of ionic liquids with tailored properties for specific industrial and technological applications (Thorsmølle et al., 2012).
Improved Preparation Methods
The advancement in preparation methods for 1-methyl-3-propylimidazolium iodide, as reported by Shi et al. (2008), highlights the continuous efforts to enhance the purity and efficiency of ionic liquids production. Such improvements are essential for broadening the applicability and commercial viability of ionic liquids in various scientific and industrial fields (Shi et al., 2008).
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin or eyes when handling 1-Methyl-1-propylpiperidinium iodide . Contaminated clothing should be removed and washed before being reused . In case of inhalation, move the exposed person to fresh air at once . If ingested, rinse mouth immediately .
Propiedades
IUPAC Name |
1-methyl-1-propylpiperidin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.HI/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYUHSJLWUZRHJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049236 | |
| Record name | 1-Methyl-1-propylpiperidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17874-63-4 | |
| Record name | 1-Methyl-1-propylpiperidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpiperidinium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM74652FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B3246510.png)










![5-Allyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3246607.png)
![[(2-Aminobenzothiazol-6-yl)sulfonyl]dipropylamine](/img/structure/B3246611.png)